molecular formula C7H10N2 B1362546 m-Tolylhydrazine CAS No. 536-89-0

m-Tolylhydrazine

Cat. No.: B1362546
CAS No.: 536-89-0
M. Wt: 122.17 g/mol
InChI Key: GPTOGZLZMLJZCV-UHFFFAOYSA-N
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Description

M-Tolylhydrazine is a chemical compound with the molecular formula C7H10N2 . It is also known by other names such as (3-Methylphenyl)hydrazine .


Molecular Structure Analysis

The molecular structure of this compound consists of 7 carbon atoms, 10 hydrogen atoms, and 2 nitrogen atoms . The InChI representation of its structure is InChI=1S/C7H10N2/c1-6-3-2-4-7(5-6)9-8/h2-5,9H,8H2,1H3 .


Chemical Reactions Analysis

A study has been conducted on the electrocatalytic degradation of this compound with binary metal oxide (Er 2O 3@NiO) nanocomposite modified glassy carbon electrode .


Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 243.8±9.0 °C at 760 mmHg, and a flash point of 116.0±22.3 °C . It has a molar refractivity of 39.6±0.3 cm3, and a polar surface area of 38 Å2 . It is insoluble in water but soluble in alcohol and chloroform .

Scientific Research Applications

Application in Cancer Research and Treatment m-Tolylhydrazine and its derivatives are often used in cancer research due to their potential in inducing carcinogenesis, making them useful for studying the development and treatment of cancer. For instance, 1,2-dimethylhydrazine (DMH) is utilized as a colon carcinogen in animal models to understand the biochemical and molecular mechanisms of colon carcinogenesis. Studies have demonstrated that DMH, after undergoing metabolic reactions, generates carcinogens and reactive oxygen species, which alkylate DNA and initiate colon carcinogenesis. This insight aids in evaluating the efficacy of natural or pharmacological compounds against colon cancer induced by DMH in animal models (Venkatachalam et al., 2020). Additionally, DMH is investigated for its effects on mutation frequencies in various tissues, offering insights into its mutagenicity and its role in tumor development (Newell & Heddle, 2004).

Application in Pharmacology and Drug Development Hydrazine derivatives are also involved in the pharmacological field, especially in drug development and evaluation. For instance, hydralazine, a known demethylating agent, is studied for its ability to reactivate the expression of tumor suppressor genes. This pharmacological property is utilized to evaluate its effectiveness and tolerability in cancer treatment, particularly in cases like untreated cervical cancer (Zambrano et al., 2005). Moreover, the vasodilator hydralazine is investigated for its novel mechanism of action in cardiovascular therapy, highlighting its potential in activating the hypoxia-inducible factor pathway and initiating a pro-angiogenic phenotype (Knowles et al., 2004).

Application in Environmental and Agricultural Studies Hydrazine derivatives are also relevant in environmental science, particularly concerning soil health and agriculture. Studies explore the impact of herbicides containing hydrazine derivatives on soil microorganisms, enzyme activities, and plant growth, contributing to the understanding of their ecological effects and informing safe agricultural practices (Borowik et al., 2016).

Safety and Hazards

M-Tolylhydrazine is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid breathing dust, mist, vapors, or spray, and not to ingest .

Future Directions

M-Tolylhydrazine can be used as a reagent for galactose . It can also be used as a precursor for transition metal complexes in organic synthesis and used to prepare various nitrogen-containing compounds .

Properties

IUPAC Name

(3-methylphenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-6-3-2-4-7(5-6)9-8/h2-5,9H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPTOGZLZMLJZCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60201819
Record name m-Tolylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60201819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

536-89-0
Record name (3-Methylphenyl)hydrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=536-89-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name m-Tolylhydrazine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name m-Tolylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60201819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name m-tolylhydrazine
Source European Chemicals Agency (ECHA)
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Record name m-Tolylhydrazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes m-Tolylhydrazine an environmental concern, and how can we address its presence in water resources?

A1: this compound is a toxic chemical posing a significant threat to ecosystems and living organisms. [, ] Its presence in water resources is a growing concern due to its potential for bioaccumulation and adverse health effects. [] A recent study has explored a promising solution using a novel electrochemical sensor. This sensor, based on a binary metal oxide (Er2O3@NiO) nanocomposite modified glassy carbon electrode, demonstrates high selectivity and sensitivity for detecting and degrading this compound in aqueous solutions. [] This innovative approach offers a potential pathway for efficient and cost-effective remediation of this hazardous chemical from our environment. []

Q2: Can you explain the significance of the Er2O3@NiO nanocomposite in the electrochemical detection and degradation of this compound?

A2: The Er2O3@NiO nanocomposite plays a crucial role in both the detection and degradation of this compound. [] Firstly, its unique structure and properties allow for the selective binding of this compound, even in the presence of other interfering chemicals. [] This selectivity is vital for accurate detection and monitoring of this specific pollutant. Secondly, the Er2O3@NiO nanocomposite exhibits excellent electrocatalytic activity. [] When used as a modifier on a glassy carbon electrode, it facilitates the electrochemical degradation of this compound through redox reactions. [] This process effectively breaks down the toxic compound into less harmful byproducts, contributing to the remediation of contaminated water. []

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